molecular formula C10H11ClF3N B6319492 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride CAS No. 2711-55-9

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No. B6319492
CAS RN: 2711-55-9
M. Wt: 237.65 g/mol
InChI Key: ZUMKIWBUIXZLJW-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, also known as TPCP-1A-HCl, is an organic compound belonging to the class of heterocyclic compounds. It is a cyclopropane derivative of an aromatic compound, and is composed of a trifluoromethylphenyl ring attached to a cyclopropane ring. TPCP-1A-HCl has a wide range of applications in scientific research, including being used as a probe for studying the structure and function of proteins, as well as its ability to modulate the activity of enzymes.

Scientific Research Applications

Synthesis and Medicinal Chemistry

A significant application of 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride and related compounds lies in their utility in medicinal chemistry, where their cyclopropane-heteroatom linkages are valuable. For instance, a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate demonstrates the convenience of synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, essential in drug design and development due to their incorporation into a myriad of bioactive compounds (Derosa et al., 2018). Furthermore, the synthesis of cyclopropyl amines via the reaction of enamines showcases the potential of using aluminum carbenoids for the preparation of cyclopropyl amines, offering an advantageous alternative to traditional cyclopropanation reagents (Kadikova et al., 2015).

Organic Synthesis Methodologies

In organic synthesis, the compound and its derivatives serve as key intermediates in creating complex molecules. Research has demonstrated the utility of cyclopropyl groups in facilitating novel synthetic routes, such as the lipase-catalyzed hydrolytic resolution of cyclopropyl azolides, a critical step in the synthesis of Ticagrelor, an antiplatelet drug (Wang et al., 2019). This showcases the compound's role in generating medically relevant molecules through biocatalytic methods.

Chemical Properties and Applications

The unique chemical structure of this compound allows for exploration into its properties and further applications. For example, its derivatives have been identified as new classes of sigma receptor ligands, indicating the potential for development into therapeutic agents targeting the sigma receptors (Schinor et al., 2020). Additionally, the synthesis of cyclopropanes from enamines underlines the versatility of this compound in creating structurally diverse and functionally rich molecules, further expanding its application in drug discovery and organic synthesis (Kadikova et al., 2015).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMKIWBUIXZLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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